(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
Description
Properties
CAS No. |
1291834-14-4 |
|---|---|
Molecular Formula |
C21H23ClN6O |
Molecular Weight |
410.91 |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23ClN6O/c1-14-3-4-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-7-5-16(22)6-8-17/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
VERCZHXYRXSVJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone, with the molecular formula C21H23ClN6O and a molecular weight of 410.9 g/mol, is a member of the triazole family known for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The compound features a triazole ring and a piperazine moiety, which are significant in modulating biological activity. The structural components are as follows:
| Component | Description |
|---|---|
| Triazole Ring | Contributes to various biological activities |
| Piperazine Moiety | Enhances pharmacological properties |
| 4-Chlorophenyl Group | May influence receptor interactions |
| 2,5-Dimethylphenyl Group | Potentially affects lipophilicity and activity |
Anticancer Properties
Research has demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and autophagy-dependent mechanisms. A study indicated that triazole analogs could effectively inhibit breast cancer cell proliferation by targeting specific signaling pathways involved in cell survival and apoptosis .
Antimicrobial Activity
Triazoles are also noted for their antimicrobial properties. Studies have shown that compounds with a similar structure can inhibit bacterial growth effectively. For example, derivatives of triazoles have been evaluated against various bacterial strains, demonstrating noteworthy antibacterial effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's . The presence of the piperazine moiety enhances the ability of these compounds to interact with enzyme active sites.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound can trigger programmed cell death in tumor cells via ROS generation.
- Enzyme Interaction : It may competitively inhibit enzymes like AChE by binding to their active sites.
- Receptor Modulation : The chlorophenyl and dimethylphenyl groups may enhance interaction with various receptors involved in cellular signaling.
Case Studies
Several studies have evaluated the biological activity of similar triazole compounds:
- Study on Anticancer Activity : A triazole derivative was shown to have an IC50 value of 2.32 μM against Mycobacterium tuberculosis, indicating strong potential for development as an antitubercular agent .
- Antimicrobial Evaluation : Triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .
- Enzyme Inhibition Study : Compounds were assessed for their ability to inhibit AChE, with some derivatives achieving IC50 values in the low micromolar range .
Scientific Research Applications
The unique structure of this compound suggests various biological activities, making it a candidate for therapeutic applications:
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in several case studies. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole compounds effectively inhibited growth in breast cancer cell lines through the modulation of cell cycle proteins and apoptosis pathways .
Antimicrobial Properties
Triazole derivatives have also shown promise as antimicrobial agents. Their mechanism often involves disrupting fungal cell membrane synthesis:
- Research Finding : A comparative analysis highlighted that compounds with a similar structure displayed potent antifungal activity against various strains of Candida and Aspergillus species .
Neurological Applications
The piperazine moiety in the compound is known for its neuroactive properties. Research suggests potential applications in treating neurological disorders:
- Case Study : In vivo studies have indicated that related piperazine-containing compounds can modulate serotonin receptors, suggesting potential use in treating anxiety and depression .
Synthesis and Characterization
The synthesis of (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone can be achieved through multi-step reactions involving:
- Formation of the triazole ring via cycloaddition reactions.
- Coupling with piperazine derivatives to introduce the piperazine moiety.
- Final functionalization to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Applications in Materials Science
Beyond biological applications, this compound may find utility in materials science:
- Polymer Chemistry : Its ability to form stable bonds with other organic molecules opens avenues for creating novel polymers with enhanced properties.
Comparison with Similar Compounds
Structural Modifications and Crystallographic Insights
Key Analogs :
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :
- Structural Features : Incorporates a thiazole ring and fluorophenyl groups. Crystallographic analysis reveals two independent molecules in the asymmetric unit, with near-planar conformations except for one perpendicular fluorophenyl group.
- Comparison : The target compound lacks a thiazole ring but shares a triazole core. The chlorophenyl group in the target may enhance π-π stacking compared to fluorine’s smaller van der Waals radius in Compound 4, influencing crystal packing and solubility .
Substituted (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives : Structural Features: Varied benzyl substituents (e.g., methyl, chloro) on the triazole and piperazine. The 2,5-dimethylphenyl on piperazine may increase steric bulk compared to simpler aryl groups, affecting receptor interactions .
Table 1: Structural and Electronic Comparison
Cytotoxicity Studies :
- Benzyl-Triazole Derivatives : Derivatives with electron-withdrawing groups (e.g., chloro) on benzyl showed IC₅₀ values <10 μM against BT-474 and HeLa cells. Methyl groups reduced potency, suggesting polar substituents enhance cytotoxicity.
- Target Compound: The 4-chlorophenylamino group aligns with high-activity analogs, while the 2,5-dimethylphenyl on piperazine may balance lipophilicity and metabolic stability.
Tubulin Polymerization Inhibition :
Electronic and Solubility Considerations
- Chlorophenyl vs.
- Dimethylphenyl vs. Trifluoromethylphenyl : The 2,5-dimethylphenyl group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) in analogs like compound 5 , which may alter solubility and membrane permeability.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary subunits:
- 5-((4-Chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid : Provides the triazole core with an amino substituent.
- 4-(2,5-Dimethylphenyl)piperazine : A substituted piperazine derivative.
Coupling these subunits via an amide bond forms the methanone bridge.
Synthesis of 5-((4-Chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective reaction between an alkyne and azide.
- Azide precursor : 4-Chloroaniline is diazotized with NaNO₂/HCl and substituted with NaN₃ to form 4-chlorophenyl azide.
- Alkyne precursor : Ethyl propiolate serves as the alkyne source, reacting with the azide under CuSO₄/ascorbic acid catalysis.
- Reaction conditions : tert-Butanol/water (2:1), 8 h at room temperature.
- Hydrolysis : The ethyl ester intermediate is hydrolyzed using 4 N NaOH to yield the carboxylic acid.
Table 1: Optimization of Triazole Synthesis
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | CuSO₄·5H₂O/ascorbic acid | 78–85 | |
| Solvent | tert-Butanol/H₂O | – | |
| Hydrolysis | 4 N NaOH, reflux | 90–95 |
Synthesis of 4-(2,5-Dimethylphenyl)piperazine
Nucleophilic Aromatic Substitution
Piperazine reacts with 2,5-dimethylbenzene sulfonyl chloride in dichloromethane (DCM) with Et₃N as a base.
- Reaction : Sulfonylation at 0°C for 30 min, followed by purification via column chromatography.
- Alternative route : Direct alkylation using 2,5-dimethylbromobenzene under basic conditions (K₂CO₃, DMF).
Table 2: Piperazine Derivatization Methods
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Sulfonylation | 2,5-Dimethylbenzenesulfonyl chloride, DCM, Et₃N | 75–80 | |
| Alkylation | 2,5-Dimethylbromobenzene, K₂CO₃, DMF | 60–65 |
Coupling of Triazole and Piperazine Subunits
Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid (triazole subunit) is activated using HOBt/HBTU or EDC in DMF, followed by reaction with 4-(2,5-dimethylphenyl)piperazine.
- Activation : HOBt (1.2 eq), HBTU (1.2 eq), Et₃N (3 eq) in DMF at 0°C.
- Coupling : Stirred at room temperature for 8 h, yielding the final product.
- Purification : Column chromatography (CHCl₃:MeOH 9.5:0.5) or recrystallization from hexane/ethyl acetate.
Table 3: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|
| HOBt/HBTU | DMF | 0 → RT | 70–75 | |
| EDC/DMAP | DCM | RT | 65–70 |
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
CuAAC ensures 1,4-regioselectivity, but trace 1,5-isomers may require silica gel purification.
Q & A
Q. What are the key considerations for designing a synthetic pathway for this compound?
The synthesis of this compound requires retrosynthetic analysis to identify feasible precursors and intermediates. The triazole and piperazine moieties suggest modular assembly via click chemistry (for the triazole) and nucleophilic substitution (for the piperazine). For example:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could construct the 1,2,3-triazole core .
- Piperazine coupling : The methanone bridge may link the triazole and piperazine via amidation or nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC/DMAP .
- Purification : Column chromatography or recrystallization is critical due to polar byproducts. Validate purity via -NMR and HPLC (>95% purity) .
Q. How can structural characterization resolve ambiguities in synthesis?
Use complementary techniques:
- NMR spectroscopy : - and -NMR confirm regiochemistry of the triazole (e.g., 1,4-disubstitution vs. 1,5) and piperazine substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects isotopic peaks (e.g., chlorine atoms) .
- X-ray crystallography : Resolves stereochemical ambiguities in the methanone bridge or piperazine conformation .
Advanced Research Questions
Q. How can computational modeling predict biological targets for this compound?
Leverage molecular docking and pharmacophore mapping:
- Target identification : Use databases like PDB or ChEMBL to screen for proteins with affinity for triazole-piperazine hybrids (e.g., serotonin receptors, kinase enzymes) .
- Binding affinity validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC values from enzyme inhibition assays. Adjust force fields to account for chlorine’s electronegative effects .
- Contradiction resolution : If in vitro results conflict with predictions, re-evaluate protonation states (piperazine’s pKa ~9.5) or solvation effects in the model .
Q. What experimental strategies address discrepancies in biological activity data across studies?
Contradictions may arise from assay conditions or impurity profiles:
- Assay standardization : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCRs) and control for batch-to-batch solvent/DMSO effects .
- Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed triazole) that may interfere with activity .
- Dose-response refinement : Perform Hill slope analysis to distinguish allosteric vs. orthosteric binding mechanisms .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Focus on substituent effects:
- Triazole modifications : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Piperazine substitution : Introduce hydrophilic groups (e.g., -OH, -SOCH) to improve solubility without disrupting target binding .
- Methanone linker : Evaluate bioisosteres (e.g., sulfonamide) to reduce CYP450-mediated oxidation .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (>10 g) require solvent recycling (e.g., THF) and flow chemistry for exothermic steps .
- Stability testing : Use accelerated stability studies (40°C/75% RH) with TGA/DSC to identify degradation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
